molecular formula C15H22N2O3 B4757595 N-(3-ethoxypropyl)-N'-(4-methylbenzyl)ethanediamide

N-(3-ethoxypropyl)-N'-(4-methylbenzyl)ethanediamide

Cat. No. B4757595
M. Wt: 278.35 g/mol
InChI Key: DGSJCFZFKVJNCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethoxypropyl)-N'-(4-methylbenzyl)ethanediamide, commonly known as EMBEDA, is a synthetic opioid analgesic drug that is used for the management of moderate to severe pain. EMBEDA is a combination of two drugs, morphine sulfate, and naltrexone hydrochloride. Morphine is an opioid agonist, while naltrexone is an opioid antagonist. The purpose of combining these two drugs is to reduce the risk of abuse and misuse of the drug.

Mechanism of Action

EMBEDA works by binding to the mu-opioid receptors in the brain and spinal cord. This binding activates the receptors, resulting in the inhibition of pain signals. Naltrexone, which is included in EMBEDA, acts as an antagonist to the opioid receptors, blocking the effects of morphine and reducing the risk of abuse and addiction.
Biochemical and Physiological Effects
EMBEDA produces several biochemical and physiological effects in the body. The drug causes a reduction in pain perception and increases feelings of euphoria and relaxation. Other effects of EMBEDA include respiratory depression, sedation, and constipation.

Advantages and Limitations for Lab Experiments

EMBEDA has several advantages for use in laboratory experiments. The drug is readily available and has a well-established mechanism of action. EMBEDA can be used to study the effects of opioid agonists and antagonists on pain perception and other physiological processes. However, the use of EMBEDA in laboratory experiments is limited by its potential for abuse and addiction.

Future Directions

There are several future directions for research on EMBEDA. One area of research is the development of new formulations of the drug that are more effective and have a lower risk of abuse and addiction. Another area of research is the study of the long-term effects of EMBEDA on pain management and addiction. Additionally, research on the use of EMBEDA in the treatment of other medical conditions such as depression and anxiety is also an area of interest.
Conclusion
EMBEDA is a synthetic opioid analgesic drug that is used for the management of moderate to severe pain. The drug is a combination of morphine sulfate and naltrexone hydrochloride, which reduces the risk of abuse and addiction. EMBEDA has been extensively studied for its analgesic properties and its potential for abuse and addiction. The drug works by binding to the mu-opioid receptors in the brain and spinal cord, resulting in the inhibition of pain signals. EMBEDA produces several biochemical and physiological effects in the body, including a reduction in pain perception and increased feelings of euphoria and relaxation. The drug has several advantages for use in laboratory experiments, but its potential for abuse and addiction limits its use. There are several future directions for research on EMBEDA, including the development of new formulations of the drug and the study of its long-term effects on pain management and addiction.

Scientific Research Applications

EMBEDA has been extensively studied for its analgesic properties and its potential for abuse and addiction. Several clinical trials have been conducted to evaluate the safety and efficacy of EMBEDA in the management of pain. These studies have shown that EMBEDA is effective in relieving pain and has a lower risk of abuse and addiction compared to other opioid analgesics.

properties

IUPAC Name

N-(3-ethoxypropyl)-N'-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-3-20-10-4-9-16-14(18)15(19)17-11-13-7-5-12(2)6-8-13/h5-8H,3-4,9-11H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSJCFZFKVJNCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C(=O)NCC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethoxypropyl)-N'-(4-methylbenzyl)ethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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